molecular formula C17H10ClN3O2S2 B3694590 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B3694590
M. Wt: 387.9 g/mol
InChI Key: JKKGUXPHBANSAW-RBCZPYDQSA-N
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Description

The compound “5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one” is a heterocyclic compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds involves the use of oxadiazole or furadi azole ring containing derivatives . These are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Molecular Structure Analysis

The compound contains a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 416.8 g/mol . It is a heterocyclic compound with a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Mechanism of Action

The mechanism of action of similar compounds involves various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . The antiproliferative activity was evaluated against colon cancer (HCT-116), gastric carcinoma (MGC803), and hepatocellular cancer (Huh7) by the MTT method, using 5-fluorouracil (5-FU) as a positive control .

Safety and Hazards

There is limited information available on the specific safety and hazards associated with this compound.

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities and pharmaceutical applications . This could include more in-depth studies on its antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .

Properties

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2S2/c18-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(22)21(16(19)25-14)17-20-6-7-24-17/h1-9,19H/b14-9-,19-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKGUXPHBANSAW-RBCZPYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

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